![molecular formula C20H14BrCl2NOS B2598554 N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide CAS No. 321431-77-0](/img/structure/B2598554.png)
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide
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Overview
Description
“N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide” is a chemical compound . It is a derivative of N-acyl-L-valine, 4H-1,3-oxazol-5-one, 2-acylamino ketone, and 1,3-oxazole .
Synthesis Analysis
The compound was synthesized as part of a study that designed and synthesized novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of the compound was confirmed through various spectroscopic techniques, including MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques were in accordance with the assigned structures .Chemical Reactions Analysis
The compound was tested for antimicrobial action against bacterial and fungal strains . It was also tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .Physical And Chemical Properties Analysis
The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .Scientific Research Applications
Antimicrobial Activity
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound suggests potential antimicrobial properties . Researchers have explored its effectiveness against bacterial strains, including Gram-positive pathogens. Further investigations into its mechanism of action and specific targets are warranted.
Antifungal Properties
Compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif have demonstrated antifungal activity . Investigating the efficacy of our compound against fungal pathogens could provide valuable insights for drug development.
Anticancer Potential
The field of oncology has also taken notice. While more studies are needed, the compound’s structural features may contribute to its anticancer effects . Researchers should explore its impact on cancer cell lines and potential pathways involved.
Antioxidant Effects
The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol group suggests antioxidant properties . Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable.
Anti-Inflammatory Activity
Although not explicitly reported for this compound, related structures with the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety have shown anti-inflammatory effects . Researchers could explore its potential in modulating inflammatory pathways.
Pharmacological Studies
Considering the compound’s unique structure, it’s essential to conduct pharmacological studies. Investigate its pharmacokinetics, toxicity profile, and potential interactions with other drugs . Such data will guide its safe and effective use.
Mechanism of Action
Future Directions
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of the compound for developing novel antimicrobial agents . This suggests that future research could focus on further exploring its potential as an antimicrobial agent, particularly against Gram-positive pathogens .
properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrCl2NOS/c21-15-3-7-19(8-4-15)26-12-13-1-5-18(6-2-13)24-20(25)14-9-16(22)11-17(23)10-14/h1-11H,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDOEXHHKIDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrCl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide |
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